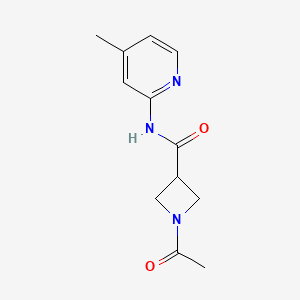

1-acetyl-N-(4-methylpyridin-2-yl)azetidine-3-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

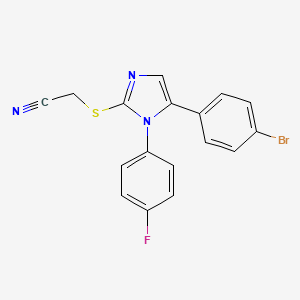

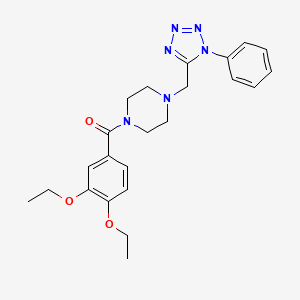

The compound “1-acetyl-N-(4-methylpyridin-2-yl)azetidine-3-carboxamide” is a complex organic molecule that contains several functional groups. It has an azetidine ring, which is a four-membered cyclic amine, attached to a pyridine ring, which is a six-membered ring with one nitrogen atom . The acetyl group (CH3CO-) is attached to the nitrogen of the azetidine ring, and the carboxamide group (CONH2) is attached to the 3-position of the azetidine ring .

Molecular Structure Analysis

The molecular structure of this compound would be influenced by the presence of the azetidine and pyridine rings, which are both aromatic and contribute to the compound’s stability . The acetyl and carboxamide groups could also participate in hydrogen bonding, affecting the compound’s solubility and reactivity .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be affected by the presence of the polar carboxamide group and the aromatic rings .科学的研究の応用

Medicinal Chemistry: Drug Design and Synthesis

The compound is a heterocyclic compound that features both azetidine and pyridine groups. These structural motifs are commonly found in pharmacologically active molecules. The azetidine ring, in particular, is known for its presence in beta-lactam antibiotics, which are crucial in fighting bacterial infections. The pyridine moiety is a versatile pharmacophore in drug design, often used to improve binding affinity and metabolic stability of therapeutic agents .

Agriculture: Agrochemical Development

In agriculture, similar nitrogen-containing heterocycles have been utilized in the development of agrochemicals. They serve as key frameworks for herbicides, pesticides, and fungicides. The structural rigidity and the potential for diverse functionalization make compounds like 1-acetyl-N-(4-methylpyridin-2-yl)azetidine-3-carboxamide valuable for creating new formulations that can target specific pests or weeds without harming crops or the environment .

Material Science: Polymer Synthesis

Azetidine derivatives can act as monomers in polymer synthesis. Their ring strain and reactivity allow for the creation of polymers with unique properties, such as high thermal stability and resistance to chemicals. These polymers can be used in various applications, from coatings to advanced composite materials .

Electronics: Organic Semiconductors

The pyridine ring is a common component in organic semiconductors due to its ability to stabilize charge-transfer complexes. Compounds like 1-acetyl-N-(4-methylpyridin-2-yl)azetidine-3-carboxamide could potentially be used in the development of organic light-emitting diodes (OLEDs) or as part of organic photovoltaic cells .

Biotechnology: Enzyme Inhibition

In biotechnological research, azetidine-containing compounds have been explored as enzyme inhibitors. They can mimic the transition states of biochemical reactions, thus serving as potent inhibitors for enzymes like proteases or transferases. This application is particularly relevant in the development of new treatments for diseases where enzyme regulation plays a critical role .

Environmental Science: Pollutant Capture and Conversion

The nitrogen heterocycles are also being studied for their ability to capture pollutants like carbon dioxide or heavy metals from the environment. Their incorporation into absorbent materials or catalysts can lead to more efficient methods of environmental cleanup and pollution control .

作用機序

将来の方向性

特性

IUPAC Name |

1-acetyl-N-(4-methylpyridin-2-yl)azetidine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3O2/c1-8-3-4-13-11(5-8)14-12(17)10-6-15(7-10)9(2)16/h3-5,10H,6-7H2,1-2H3,(H,13,14,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKCZFIBBPKOWRX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1)NC(=O)C2CN(C2)C(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-acetyl-N-(4-methylpyridin-2-yl)azetidine-3-carboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-2,5-difluorobenzenesulfonamide](/img/structure/B2792747.png)

![N-(6-methoxy-3-methyl-1,3-benzothiazol-2-ylidene)-2-[2-[(6-methoxy-3-methyl-1,3-benzothiazol-2-ylidene)amino]-2-oxoethoxy]acetamide](/img/structure/B2792748.png)

![Ethyl 2-amino-3-[(3,4,4-trifluoro-3-butenyl)sulfanyl]propanoate](/img/structure/B2792750.png)

![N-(3-methylbutyl)-2-[6-oxo-3-(pyrrolidin-1-ylcarbonyl)pyridazin-1(6H)-yl]acetamide](/img/structure/B2792756.png)

![2-phenyl-N-[3-(trifluoromethyl)phenyl]-4-{[3-(trifluoromethyl)phenyl]sulfanyl}-5-pyrimidinecarboxamide](/img/structure/B2792760.png)

![2-Amino-6-(4-fluorobenzyl)-4-(3-hydroxyphenyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2792762.png)